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Compound of Interest

Compound Name:
3,4,5,6-Tetrakis(benzyloxy)-1,2-

cyclohexanediol

CAS No.: 115116-22-8

Cat. No.: B058509 Get Quote

Myo-inositol, a carbocyclic sugar, is the structural foundation for a vast array of signaling

molecules, including inositol phosphates and phosphoinositides, which are pivotal in regulating

numerous cellular processes.[1][2] The targeted synthesis of these complex molecules for

research and therapeutic development necessitates the use of protected inositol intermediates.

Benzyl ethers are among the most common protecting groups employed in inositol chemistry

due to their stability under a wide range of reaction conditions and their susceptibility to

removal by catalytic hydrogenation.

"Tetrabenzyl inositol 1,2-diol" is a descriptor for a class of such intermediates. However, this

common name is structurally ambiguous. This guide provides a detailed exploration of the

precise nomenclature, common synonyms, and the underlying chemical principles required to

accurately identify and utilize these critical research compounds. Understanding the specific

stereochemistry and substitution patterns is paramount for the successful synthesis of

biologically active inositol derivatives.

Part 1: Deconstructing the Nomenclature
The name "tetrabenzyl inositol 1,2-diol" can be broken down to understand the core structure

and its variations.

The myo-Inositol Scaffold
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Myo-inositol is the most abundant and biologically significant stereoisomer of cyclohexane-

1,2,3,4,5,6-hexol.[3] Its chair conformation features one axial and five equatorial hydroxyl

groups. The numbering of the carbon atoms follows specific IUPAC rules, which are essential

for unambiguously naming its derivatives.[4]

Caption: Chair conformation of myo-inositol showing axial (ax) and equatorial (eq) hydroxyl

groups and standard numbering.

Defining "Tetrabenzyl Inositol 1,2-diol"
Inositol: The core six-carbon ring with six hydroxyl groups.

Diol: Two free hydroxyl groups (-OH).

1,2-: The locants indicating the positions of the two free hydroxyl groups are on adjacent

carbons C1 and C2.

Tetrabenzyl: Four benzyl groups (Bn), which are protecting the remaining four hydroxyl

groups as benzyl ethers (-OBn).

Therefore, a "tetrabenzyl inositol 1,2-diol" is a myo-inositol derivative where the hydroxyl

groups at positions 3, 4, 5, and 6 are protected as benzyl ethers, leaving the hydroxyls at C1

and C2 free.

Part 2: Synonyms and Systematic Names
The precise chemical name depends on the stereochemistry of the myo-inositol ring. Below is a

table of common synonyms and the systematic IUPAC name for the most relevant compound.
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Common
Name/Synonym

Systematic (IUPAC)
Name

Molecular Formula CAS Number

3,4,5,6-Tetra-O-

benzyl-myo-inositol

(1R,2S,3S,4R,5R,6S)-

3,4,5,6-

tetrakis(benzyloxy)cyc

lohexane-1,2-diol

C34H36O6 26276-99-3

1,4,5,6-Tetra-O-

benzyl-DL-myo-

inositol

rac-1,4,5,6-tetra-O-

benzyl-myo-inositol
C34H36O6 26276-99-3

1,4,5,6-Tetrakis-O-

(phenylmethyl)-myo-

inositol

(1R,2S,3S,4R,5R,6S)-

3,4,5,6-

tetrakis(benzyloxy)cyc

lohexane-1,2-diol

C34H36O6 26276-99-3

Note: While the user's query specifies a "1,2-diol", commercially available and commonly cited

tetrabenzyl inositols often have different substitution patterns. For instance, 1,4,5,6-Tetra-O-

benzyl-DL-myo-inositol is a 2,3-diol. It is crucial to verify the structure based on the CAS

number and IUPAC name.
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Caption: Use of protected inositols in synthetic pathways for drug development.

Part 3: The Critical Role of Stereochemistry
The prefixes D and L in inositol nomenclature refer to the chirality of the molecule. myo-Inositol

itself is achiral (a meso compound), but once it is asymmetrically substituted, it becomes chiral.

The D/L designation is determined by the arrangement of substituents according to IUPAC-

IUBMB recommendations.[4] This stereochemistry is fundamentally important because

biological systems, particularly enzymes like kinases and phosphatases, are highly

stereospecific. The synthesis of a specific biologically active inositol phosphate requires

starting with the correctly configured chiral-protected inositol.
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Part 4: Application in Drug Development and
Research
Tetrabenzyl-protected inositols are not typically the final biologically active molecules. Instead,

they are crucial synthetic intermediates.[5][6]

Access to Inositol Phosphates: The free hydroxyl groups (the "diol" part) can be selectively

phosphorylated. Subsequent removal of the benzyl protecting groups yields specific inositol

phosphates, which are second messengers in cellular signaling.

Synthesis of Phosphoinositides: These intermediates are essential for synthesizing

phosphatidylinositol and its phosphorylated derivatives (PIPs), which are critical components

of cell membranes and are central to signaling pathways that control cell growth,

proliferation, and survival.[2]

Probing Enzyme Activity: Synthetic inositol derivatives are used to create molecular probes

to study the activity and substrate specificity of enzymes involved in inositol metabolism.

Part 5: Representative Experimental Protocol:
Benzylation of myo-Inositol
The following is a generalized protocol for the partial benzylation of myo-inositol. The precise

ratio of reagents, reaction time, and temperature would be optimized to favor the formation of

the desired tetrabenzyl ether over other isomers (e.g., tribenzyl, pentabenzyl).

Objective: To protect four of the six hydroxyl groups of myo-inositol as benzyl ethers.

Materials:

myo-Inositol

Sodium hydride (NaH), 60% dispersion in mineral oil

Benzyl bromide (BnBr)

Anhydrous N,N-Dimethylformamide (DMF)
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Methanol (for quenching)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na2SO4)

Silica gel for column chromatography

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a

nitrogen inlet, and a dropping funnel is charged with myo-inositol.

Solvent Addition: Anhydrous DMF is added to dissolve the myo-inositol. The solution is

cooled to 0°C in an ice bath.

Deprotonation: Sodium hydride (typically 4.0 to 4.5 equivalents) is added portion-wise to the

stirred solution under a nitrogen atmosphere. The mixture is stirred at 0°C for 30-60 minutes,

allowing for the deprotonation of the hydroxyl groups.

Benzylation: Benzyl bromide (4.0 to 4.5 equivalents) is added dropwise via the dropping

funnel. The reaction mixture is then allowed to warm to room temperature and stirred for 12-

24 hours.

Quenching: The reaction is carefully quenched by the slow addition of methanol at 0°C to

consume any excess NaH.

Workup: The mixture is partitioned between DCM and water. The aqueous layer is extracted

twice more with DCM. The combined organic layers are washed with saturated sodium

bicarbonate solution and then brine.
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Drying and Concentration: The organic layer is dried over anhydrous Na2SO4, filtered, and

concentrated under reduced pressure.

Purification: The resulting crude oil or solid is purified by silica gel column chromatography,

typically using a gradient of ethyl acetate in hexanes, to isolate the desired tetrabenzyl

inositol isomer.

Self-Validation: The identity and purity of the product must be confirmed by analytical

techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry (i.e., which

hydroxyls are benzylated) is determined by detailed 2D NMR analysis or by comparison to

known standards.

Conclusion
While "tetrabenzyl inositol 1,2-diol" is a useful shorthand, it lacks the precision required for

rigorous scientific work. Researchers and drug development professionals must rely on

systematic IUPAC names and CAS numbers to ensure they are working with the correct,

stereochemically pure intermediate. These protected inositols are indispensable tools, enabling

the synthesis of complex signaling molecules and thereby advancing our understanding of

cellular physiology and pathology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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